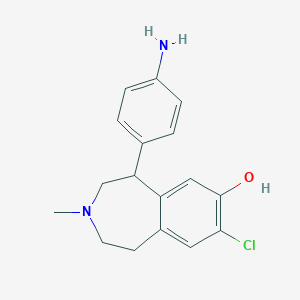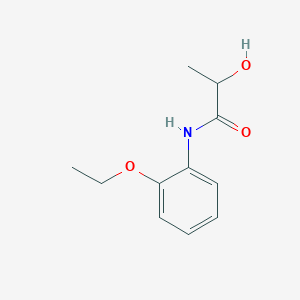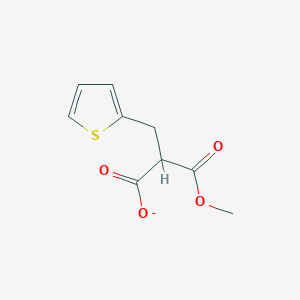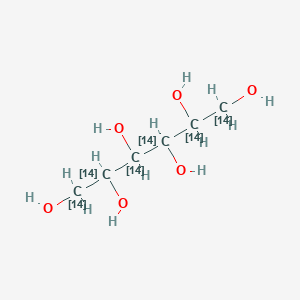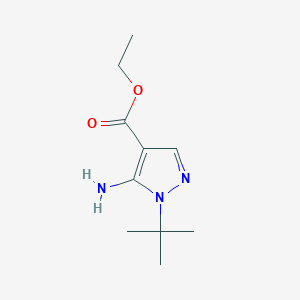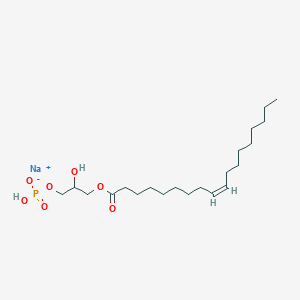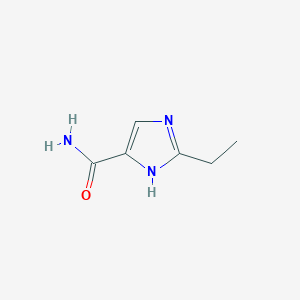
2-ethyl-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-1H-imidazole-4-carboxamide, also known as EICA, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. EICA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.
Mécanisme D'action
The mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that this compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been found to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce inflammation in animal models of inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-ethyl-1H-imidazole-4-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory bowel disease. This compound has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for use in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs that target specific enzymes and signaling pathways in the body.
Méthodes De Synthèse
The synthesis of 2-ethyl-1H-imidazole-4-carboxamide can be achieved through a number of methods, including the reaction of 2-ethylimidazole with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2-ethylimidazole with ethyl formate, followed by oxidation and decarboxylation. Both methods result in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-ethyl-1H-imidazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the treatment of conditions such as cancer and inflammatory bowel disease.
Propriétés
Numéro CAS |
124709-75-7 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
2-ethyl-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9) |
Clé InChI |
MKBCRCRCWRJYSH-UHFFFAOYSA-N |
SMILES |
CCC1=NC=C(N1)C(=O)N |
SMILES canonique |
CCC1=NC=C(N1)C(=O)N |
Synonymes |
1H-Imidazole-4-carboxamide,2-ethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(2,6-Dichlorobenzyl)-2-Methyl-1h-Imidazol-4-Yl]pyrimidin-2-Amine](/img/structure/B54649.png)
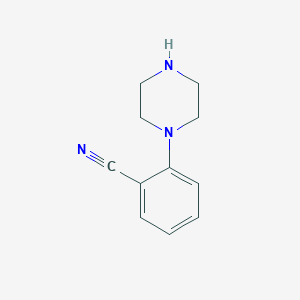
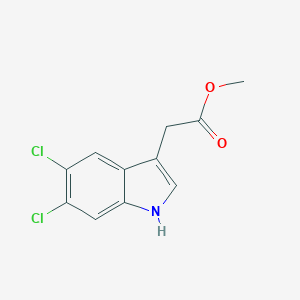
![7-bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B54655.png)
